
Methyl 2-cyano-2-(2-nitrophenyl)acetate
Overview
Description
Methyl 2-cyano-2-(2-nitrophenyl)acetate is an organic compound with the molecular formula C10H8N2O4 It is a derivative of cyanoacetic acid and is characterized by the presence of both cyano and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(2-nitrophenyl)acetate typically involves the reaction of methyl cyanoacetate with 2-nitrobenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production. The use of automated systems and precise control of reaction parameters helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Condensation: Aldehydes or ketones in the presence of a base like piperidine or pyridine.
Major Products
Reduction: Methyl 2-cyano-2-(2-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Complex molecules with extended conjugation or heterocyclic structures.
Scientific Research Applications
Organic Synthesis
Methyl 2-cyano-2-(2-nitrophenyl)acetate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:
- Reactions :
- Reduction : The nitro group can be converted to an amine.
- Substitution : The cyano group can be substituted with other nucleophiles.
- Hydrolysis : The ester can be hydrolyzed to yield the corresponding carboxylic acid.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Reduction | Hydrogen gas, Pd/C | 2-cyano-2-(2-aminophenyl)acetate |
Substitution | Nucleophiles (amines, thiols) | Various substituted derivatives |
Hydrolysis | HCl or NaOH | 2-cyano-2-(2-nitrophenyl)acetic acid |
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the development of potential pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.
- Mechanism of Action : The compound may modulate biological pathways by interacting with specific enzymes or receptors due to the influence of its cyano and nitro groups on its reactivity and binding affinity.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this intermediate have shown selective cytotoxicity against certain cancer cell lines, suggesting potential therapeutic applications.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of novel materials with enhanced functionalities.
- Applications :
- Development of polymers with improved thermal stability.
- Creation of sensors that leverage the electronic properties of the nitro group.
Table 2: Potential Applications in Material Science
Application Type | Description |
---|---|
Polymer Development | Enhancing thermal stability and mechanical strength |
Sensor Technology | Utilization of electronic properties for detection |
Mechanism of Action
The mechanism of action of Methyl 2-cyano-2-(2-nitrophenyl)acetate is primarily based on its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the adjacent carbon atoms. The nitro group can participate in various redox reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: Lacks the nitro group and is less reactive in certain types of reactions.
2-Nitrobenzaldehyde: Contains the nitro group but lacks the cyano group, making it less versatile in some synthetic applications.
Methyl 2-cyano-3-(2-nitrophenyl)propanoate: Similar structure but with an additional carbon atom, leading to different reactivity and applications.
Uniqueness
Methyl 2-cyano-2-(2-nitrophenyl)acetate is unique due to the presence of both cyano and nitro groups, which provide a combination of reactivity and versatility not found in many other compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals .
Biological Activity
Methyl 2-cyano-2-(2-nitrophenyl)acetate is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C10H8N2O4
- Molecular Weight : 220.184 g/mol
- CAS Number : 113772-13-7
Synthesis
The synthesis of this compound typically involves the reaction of 2-nitrophenylacetic acid with a suitable reagent such as methyl iodide or dimethyl sulfate in the presence of a base. The reaction conditions usually include heating under reflux to promote ester formation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano and nitro groups enhances its electrophilic character, allowing it to participate in nucleophilic reactions with biomolecules.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate physiological responses.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of nitrophenyl compounds can exhibit antimicrobial properties against a range of pathogens.
- Anticancer Potential : Some studies suggest that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways.
Data Table: Biological Activity Overview
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Enzyme Inhibition | Modulation of enzyme activity |
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various nitrophenyl derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
- Cancer Research : Another study focused on the anticancer effects of cyano-containing compounds demonstrated that this compound could induce cell cycle arrest and apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-cyano-2-(2-nitrophenyl)acetate?
The compound can be synthesized via Knoevenagel condensation between methyl cyanoacetate and 2-nitrobenzaldehyde, requiring anhydrous conditions and a base catalyst (e.g., ammonium acetate) to promote enolate formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . For nitro-group reduction, catalytic hydrogenation (10% Pd/C in methanol under H₂ at 1 atm) achieves >95% yield of the corresponding amine derivative .
Q. How do the functional groups in this compound influence its reactivity?
The cyano group (-C≡N) acts as a strong electron-withdrawing group, enhancing electrophilicity at the α-carbon, facilitating nucleophilic substitutions or additions. The nitro group (-NO₂) on the phenyl ring directs electrophilic aromatic substitution reactions to meta positions, while the ester moiety allows hydrolysis to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, with the cyano group appearing as a singlet near δ 3.5 ppm (ester methyl) and δ 115–120 ppm in ¹³C for the nitrile.
- HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>98%) and monitors degradation under stress conditions (e.g., heat, light) .
- Mass spectrometry (HRMS) validates molecular weight (MW 220.18 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What reaction mechanisms govern its participation in multicomponent reactions?
The α-cyanoester moiety participates in Michael additions with nucleophiles (e.g., amines, thiols) via a conjugate addition mechanism. Kinetic studies show solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates, with polar aprotic solvents accelerating enolate formation . Computational modeling (DFT) predicts transition-state stabilization through hydrogen bonding between the nitro group and nucleophiles .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or enzyme inhibition assays may arise from:
- Impurity profiles : Trace solvents (e.g., DMSO) or byproducts (e.g., hydrolyzed esters) can skew results. Use HPLC-MS to verify sample integrity .
- Assay conditions : Varying pH or ionic strength alters nitro-group redox behavior. Standardize protocols (e.g., PBS buffer at pH 7.4) for reproducibility .
Q. What strategies optimize reaction yields in derivative synthesis?
- Temperature control : Nitro reductions require strict anaerobic conditions (20–25°C) to avoid over-reduction to hydroxylamines.
- Catalyst screening : Pd/C vs. Raney Ni for hydrogenation impacts selectivity; Pd/C minimizes side reactions .
- Solvent selection : Use dichloromethane (DCM) for Friedel-Crafts alkylation to stabilize carbocation intermediates .
Q. How does this compound interact with biological targets?
Preliminary studies suggest the nitro group undergoes enzymatic reduction (e.g., nitroreductases), generating reactive intermediates that alkylate DNA or inhibit thioredoxin reductase. However, cytotoxicity assays (MTT) in HeLa cells show IC₅₀ > 100 µM, indicating low potency without structural optimization .
Q. What computational tools predict its physicochemical properties?
- LogP calculations (e.g., ChemAxon) estimate lipophilicity (LogP ~1.8), critical for blood-brain barrier penetration.
- Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes, revealing steric clashes with the nitro group .
Q. How do structural analogs differ in reactivity and application?
- Fluorine-substituted analogs (e.g., 3,5-difluoro derivatives) exhibit enhanced metabolic stability due to reduced CYP450-mediated oxidation .
- Pyridine-based analogs show higher solubility but lower electrophilicity at the α-carbon compared to phenyl derivatives .
Q. What challenges arise in quantifying trace degradation products?
Degradation under UV light generates 2-nitrophenylacetic acid and methyl cyanide, detectable via LC-MS/MS (MRM mode). However, matrix effects in biological samples (e.g., plasma) require isotope-labeled internal standards (e.g., ¹³C-cyano) for accurate quantification .
Properties
IUPAC Name |
methyl 2-cyano-2-(2-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8(6-11)7-4-2-3-5-9(7)12(14)15/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXJMPKVCIXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381330 | |
Record name | methyl 2-cyano-2-(2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113772-13-7 | |
Record name | methyl 2-cyano-2-(2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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